Wx-671
Descripción
Historical Development of Serine Protease Modulators
Serine proteases are a large family of enzymes crucial for a multitude of biological functions, including digestion, blood coagulation, tissue remodeling, and the immune response. tandfonline.comtandfonline.com However, their dysregulation is implicated in numerous diseases, such as cancer, inflammatory conditions, and viral infections. nih.govtandfonline.comtandfonline.com This has driven the development of serine protease modulators as potential therapeutic agents. The urokinase-type plasminogen activator (uPA) system, a key player in extracellular matrix degradation, has been a particular focus in cancer research due to its role in tumor invasion and metastasis. tandfonline.compatsnap.compatsnap.com Elevated uPA levels are associated with poor prognosis in various cancers, including breast, pancreatic, ovarian, and gastric carcinomas. patsnap.com This understanding laid the groundwork for the development of uPA inhibitors as a non-cytotoxic approach to hinder cancer spread. patsnap.com
Upamostat as an Investigational Agent: Trajectory and Significance
Upamostat (also known as WX-671 or Mesupron) was developed as an oral prodrug of the active serine protease inhibitor, WX-UK1. tandfonline.commedchemexpress.comresearchgate.net Initially, compounds related to WX-UK1 were investigated as potential thrombin inhibitors. tandfonline.com However, their pharmacokinetic and enzymatic properties steered their development toward anti-metastatic agents for cancer treatment, specifically targeting the uPA system. tandfonline.com Upamostat's significance lies in its oral bioavailability, a key advantage for potential long-term treatment. tandfonline.comtandfonline.com It is designed to be absorbed in the gastrointestinal tract and then converted into its active form, WX-UK1, within the body. tandfonline.comresearchgate.net This active metabolite then inhibits various serine proteases, with a pronounced effect on the uPA system. researchgate.netmdpi.com The trajectory of Upamostat has seen it advance through several Phase 1 and Phase 2 clinical trials for various cancers, including pancreatic and breast cancer. redhillbio.comspringer.comredhillbio.com More recently, its potential as a broad-acting, host-directed antiviral has also been explored, notably in the context of COVID-19. nih.govredhillbio.com
Structure
2D Structure
Propiedades
Número CAS |
590368-25-5 |
|---|---|
Fórmula molecular |
C32H47N5O6S |
Peso molecular |
629.8 g/mol |
Nombre IUPAC |
ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)29(17-24-10-9-11-25(16-24)20-33-35-40)34-44(41,42)30-27(22(4)5)18-26(21(2)3)19-28(30)23(6)7/h9-11,16,18-23,29,34-35,40H,8,12-15,17H2,1-7H3/b33-20+/t29-/m0/s1 |
Clave InChI |
CYCFEEXTLQGJEL-XEOXDSMQSA-N |
Solubilidad |
not available |
Origen del producto |
United States |
Mechanism of Action
Upamostat functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body into its pharmacologically active metabolite, WX-UK1. tandfonline.commdpi.com This conversion is a critical step in its mechanism of action.
Upon oral administration, Upamostat is absorbed and undergoes reductive enzymatic activation to form WX-UK1. tandfonline.com This active form, WX-UK1, is a potent inhibitor of several S1 trypsin-like serine proteases. mdpi.com Its primary targets include trypsin-1, trypsin-2, trypsin-3, matriptase-1, and urokinase-type plasminogen activator (uPA). mdpi.com The inhibition of uPA is central to Upamostat's proposed anti-cancer effects. mdpi.comtargetmol.com The uPA system is instrumental in the degradation of the extracellular matrix (ECM), a key process in tumor cell invasion and the formation of metastases. patsnap.commdpi.com By inhibiting uPA, WX-UK1 disrupts this process, thereby potentially reducing tumor growth and spread. mdpi.commdpi.com
Preclinical Efficacy Studies of Upamostat
In Vitro Investigations of Therapeutic Potential
In vitro studies provide crucial insights into the direct effects of Upamostat on cellular processes relevant to disease pathogenesis.
Antiviral Activity in Cell Culture and Organoid Models (e.g., SARS-CoV-2)
Upamostat has demonstrated antiviral activity in cell culture models, including against SARS-CoV-2. nih.govtandfonline.comresearchgate.netfigshare.comresearchgate.netq4cdn.comredhillbio.compatsnap.com Studies using in vitro models of human lung bronchial tissue have indicated potent inhibition of SARS-CoV-2 viral replication in a dose-dependent manner at pharmacologically relevant concentrations. q4cdn.com This suggests a potential role for Upamostat in targeting host cellular proteases that are critical for SARS-CoV-2 entry into cells, such as those responsible for activating the viral spike protein. q4cdn.compatsnap.com
Antineoplastic Effects in Cancer Cell Lines
The antineoplastic potential of Upamostat is linked to its ability to inhibit serine proteases, particularly the uPA system, which is frequently dysregulated in various cancers and plays a significant role in tumor invasion and metastasis. guidetopharmacology.orgnih.govresearchgate.netpatsnap.comwikipedia.orgnih.govnih.govmdpi.commdpi.compatsnap.com WX-UK1, the active metabolite of Upamostat, has been utilized in in vitro studies to investigate these effects. nih.govresearchgate.net Inhibition of the uPA system can lead to decreased growth and metastatic potential of tumor cells. nih.gov While specific comprehensive data across a wide range of cancer cell lines was not detailed in the provided snippets, one study noted that a cholangiocarcinoma cell line (HuCCT1) was sensitive to Upamostat and opaganib. nih.gov
Anti-inflammatory Mechanisms in Disease Models
Upamostat's activity as a serine protease inhibitor suggests potential anti-inflammatory mechanisms. Serine proteases are involved in inflammatory processes, and the uPA system, in addition to its role in cancer, also contributes to inflammatory diseases by facilitating cell migration into inflamed tissues. patsnap.comaai.org Research indicates that Upamostat may have potential applicability against inflammatory lung and gastrointestinal diseases. nih.govtandfonline.comfigshare.comq4cdn.comredhillbio.compatsnap.com The inhibition of specific serine proteases by Upamostat could modulate inflammatory pathways in relevant disease models.
In Vivo Efficacy in Disease Models
Preclinical in vivo studies have been conducted to evaluate the efficacy of Upamostat in relevant disease models, particularly in the context of oncology.
Oncology Models: Tumor Growth and Metastasis Suppression
Multiple tumor models have been used to demonstrate the in vivo anti-metastatic and antiproliferative activity of Upamostat and its active metabolite, WX-UK1. nih.govresearchgate.netnih.govmdpi.comresearchgate.net By inhibiting the uPA system, Upamostat aims to disrupt processes essential for tumor invasion and the formation of metastases. guidetopharmacology.orgresearchgate.netwikipedia.orgnih.govmdpi.compatsnap.com Preclinical studies have shown that WX-UK1 can reduce tumor growth and metastasis in animal models. nih.govresearchgate.net
Upamostat has been investigated in preclinical models of pancreatic cancer, a disease where the uPA system plays a crucial role in tumor invasiveness and metastasis. guidetopharmacology.orgresearchgate.netpatsnap.comwikipedia.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgaltogenlabs.com Preclinical studies have demonstrated the efficacy of WX-UK1, the active metabolite of Upamostat, in reducing tumor growth and metastasis in animal models relevant to pancreatic cancer. nih.govresearchgate.net While direct detailed data solely on Upamostat in pancreatic adenocarcinoma xenografts was not extensively provided in the snippets, the strong link between uPA inhibition and reduced tumor progression in pancreatic cancer models supports the investigation of Upamostat in this area. nih.govfrontiersin.org A study combining Upamostat with opaganib in a cholangiocarcinoma patient-derived xenograft model (PAX165) demonstrated significant suppression of tumor growth compared to control groups. nih.govmdpi.comresearchgate.net Although this was not a pancreatic model, it provides evidence of Upamostat's activity in an oncology xenograft setting. Tumor volumes in the Upamostat, opaganib, and combination groups were significantly decreased compared to the control group (p < 0.0001). nih.govresearchgate.net The combination of Upamostat and opaganib resulted in greater growth inhibition than either agent alone (p = 0.0002 for combination vs. Upamostat alone). nih.govresearchgate.net
Tumor Volume Changes in PAX165 Xenograft Model
| Treatment Group | Change in Tumor Volume (Relative to Control) | Statistical Significance (vs. Control) | Statistical Significance (Combination vs. Upamostat) |
| Control | Baseline (Reference) | - | - |
| Upamostat | Significantly Decreased | p < 0.0001 | - |
| Opaganib | Significantly Decreased | p < 0.0001 | - |
| Upamostat + Opaganib | Significantly Decreased (Greater Inhibition) | p < 0.0001 | p = 0.0002 |
Metastatic Breast Cancer Models
Preclinical studies in metastatic rat tumor models have indicated the efficacy of uPA inhibitors, including WX-UK1 and its oral prodrug Upamostat (WX-671), in reducing tumor growth and metastasis. mdpi.comnih.govpatsnap.com Research suggests that targeting the uPA system, which is frequently dysregulated in various cancers, can suppress invasion and migration of tumor cells. mdpi.com
Cholangiocarcinoma Patient-Derived Xenografts: Monotherapy and Combination Approaches (e.g., with Opaganib)
Studies have investigated the potential antitumor effects of Upamostat, both as a monotherapy and in combination with Opaganib, on cholangiocarcinoma (CCA) patient-derived xenografts (PDX) in nude mice. researchgate.netaacrjournals.orgresearchgate.net Upamostat is a potent inhibitor of trypsin 1, trypsin 2, and trypsin 3 (PRSS1/2/3), as well as uPA, enzymes expressed in many cancers that mediate cell migration, invasion, and tissue remodeling. researchgate.netaacrjournals.org Opaganib (ABC294640) is a selective inhibitor of sphingosine (B13886) kinase 2 (SPHK2), an enzyme involved in cancer cell proliferation. researchgate.netaacrjournals.orgresearchgate.net
In a preclinical study utilizing the PAX165 CCA PDX model, which expresses substantial levels of SPHK2, PRSS1, PRSS2, and PRSS3, the antitumor effects of Upamostat and Opaganib were evaluated individually and in combination. researchgate.netaacrjournals.orgresearchgate.net Treatment groups included control, Upamostat alone, Opaganib alone, and the combination of Upamostat and Opaganib. researchgate.netaacrjournals.org Tumor volumes were measured at the study endpoint (Day 42). researchgate.netaacrjournals.org
The study demonstrated that treatment with Upamostat alone and Opaganib alone significantly decreased tumor volumes compared to the control group. researchgate.netaacrjournals.orgresearchgate.net Furthermore, the combination treatment of Upamostat and Opaganib resulted in greater tumor regression compared to treatment with either drug alone. researchgate.netaacrjournals.orgresearchgate.net
Table 1: Average Tumor Volume in Cholangiocarcinoma PDX Model (Day 42)
| Treatment Group | Average Tumor Volume (Units) |
| Control | Data not explicitly provided in snippets, but stated as significantly higher than treatment groups. |
| Upamostat | Significantly decreased compared to control. researchgate.netaacrjournals.orgresearchgate.net |
| Opaganib | Significantly decreased compared to control. researchgate.netaacrjournals.orgresearchgate.net |
| Upamostat + Opaganib | Showed greater regression compared to either monotherapy. researchgate.netaacrjournals.orgresearchgate.net |
Note: Specific numerical values for average tumor volume were not available in the provided search snippets, only comparative results.
Tumor growth was significantly suppressed by both Upamostat and Opaganib compared to the non-treated control group (p < 0.0001). researchgate.net The combination of Upamostat plus Opaganib suppressed tumor growth to a greater degree than Upamostat alone (p = 0.0002). researchgate.net Immunohistochemistry staining showed decreased levels of target-expressing cells (Trypsin 1, Trypsin 3, putative Trypsin 6, and SPHK2) and significantly less Ki-67 staining (indicating reduced proliferation) in the treated groups compared to control. researchgate.net
Viral Infection Models (e.g., Ebola Virus Disease)
Preclinical studies have explored the potential of Upamostat in viral infection models, including Ebola virus disease. springer.comredhillbio.com In an in vitro study funded and conducted by the U.S. Army, Upamostat (RHB-107) demonstrated a robust synergistic effect when combined with remdesivir (B604916) against Ebola virus. redhillbio.com The combination significantly improved viral inhibition while maintaining cell viability. redhillbio.com These results suggest that Upamostat may have potential for use in combination with direct antiviral agents like remdesivir to improve treatment outcomes in Ebola virus disease. redhillbio.com Upamostat is considered a host-directed molecule, targeting human serine proteases involved in viral entry into cells, which may contribute to its effectiveness against emerging viral variants. redhillbio.comdrugdiscoverytrends.comfirstwordpharma.com
Gastrointestinal Disease Models
Upamostat's activity against several proteases targeting inflammatory gastrointestinal disease has been noted in preclinical contexts. researchgate.netfirstwordpharma.com Research suggests that serine proteases contribute to diseases of the gastrointestinal system. researchgate.netnih.gov Preclinical pharmacokinetic and metabolism studies have shown high concentrations of Upamostat's active moiety, WX-UK1, in stool, which could be important for the treatment of gastrointestinal diseases. researchgate.netnih.gov Nonclinical data suggest potential applicability of Upamostat against gastrointestinal diseases. researchgate.netnih.gov
Potential in Non Cancerous Conditions
Pancreatitis
The rationale for investigating Upamostat in pancreatitis stems from the role of trypsins in the disease process. Upamostat is a potent inhibitor of trypsin isoenzymes. mdpi.comclinicaltrials.gov
Phase II Proof-of-Concept Studies in Oncological Indications
Upamostat in Pancreatic Cancer: Combination with Standard Chemotherapy (e.g., Gemcitabine)
Inflammatory Disorders
Serine proteases are involved in inflammatory processes. tandfonline.comtandfonline.com The ability of Upamostat to inhibit these enzymes suggests a potential role in managing certain inflammatory gastrointestinal diseases. redhillbio.comredhillbio.com
Structure Activity Relationship Sar and Drug Design Principles for Upamostat
Identification of Key Structural Determinants for Protease Binding
Upamostat is a 3-amidinophenylalanine-derived serine protease inhibitor researchgate.net. Serine protease inhibitors typically interact with the active site of the enzyme, often involving the insertion of a P1 group into the S1 pocket of the protease mdpi.com. The active metabolite, WX-UK1, is an inhibitor of S1 trypsin-like serine proteases mdpi.com.
Research into the SAR of related compounds, such as piperazides of 3-amidinophenylalanine, has been crucial in understanding the structural features necessary for potent protease inhibition acs.org. These studies often involve analyzing the interactions between inhibitor functional groups and the specific binding pockets within the protease active site to determine key structural determinants for binding affinity and selectivity mdpi.combiorxiv.org. For serine proteases, the S1 pocket's characteristics significantly influence the type of residue preferred at the inhibitor's P1 position mdpi.com.
Impact of Chemical Modifications on Prodrug Conversion and Metabolic Stability
Upamostat is designed as an orally available prodrug that is converted intracellularly to its active form, WX-UK1 nih.govresearchgate.net. This conversion is primarily mediated by the mitochondrial Amidoxime (B1450833) Reducing Component (mARC) enzyme system, in conjunction with cytochrome b5 and cytochrome b5 reductase researchgate.netresearchgate.net. Upamostat is an amidoxime prodrug, which is N-hydroxylated and subsequently reduced to the corresponding amidine, WX-UK1 researchgate.netresearchgate.net. This prodrug strategy enhances oral bioavailability, as the amidoxime is less protonated and can be absorbed by diffusion researchgate.net.
Chemical modifications to a prodrug's structure can significantly impact its conversion rate and metabolic stability nih.govnedmdg.org. Studies on the metabolic activation of amidoxime prodrugs by the mARC system have shown that substituents can influence the chemical properties of the amidoxime function and its enzymatic reduction researchgate.netresearchgate.net. Optimizing the chemical structure of the prodrug is essential to ensure efficient conversion to the active metabolite while maintaining sufficient stability to reach the target site nih.govnedmdg.org. Pharmacokinetic studies of Upamostat have demonstrated good bioavailability and sustained tissue levels of the active moiety, WX-UK1, indicating effective prodrug conversion and distribution tandfonline.comresearchgate.net.
Computational Approaches in Rational Drug Design and SAR Analysis
Computational approaches play a vital role in rational drug design and the analysis of Structure-Activity Relationships nih.govsailife.com. Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to understand ligand-protein interactions, predict binding affinities, and guide structural modifications to improve activity and pharmacokinetic properties nih.govsailife.commpg.deddg-pharmfac.net.
For serine protease inhibitors like Upamostat, computational methods can be used to:
Model the binding of the inhibitor and its active metabolite within the protease active site biorxiv.orgpatsnap.com.
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity biorxiv.org.
Predict the impact of structural modifications on binding energy and selectivity towards different proteases acs.org.
Simulate the dynamics of the enzyme-inhibitor complex to gain insights into the stability and nature of the interaction mpg.deddg-pharmfac.net.
Develop QSAR models that correlate structural features of a series of compounds with their inhibitory activity, allowing for the prediction of activity for new, un-synthesized analogs nih.govmpg.deddg-pharmfac.net.
These computational tools complement experimental SAR studies, enabling a more efficient and targeted approach to designing compounds with improved potency, selectivity, and desired pharmacokinetic profiles nih.govsailife.com.
Emerging Research Avenues and Future Perspectives for Upamostat
Exploration of Novel Therapeutic Indications Beyond Current Scope
While Upamostat has been investigated clinically for certain cancers and COVID-19, preclinical data suggest its potential applicability in a wider range of conditions. tandfonline.comnih.govresearchgate.net The involvement of serine proteases in numerous physiological and pathological processes, including viral infections, gastrointestinal diseases, and various cancers, provides a strong rationale for exploring new therapeutic avenues for Upamostat. tandfonline.comnih.govresearchgate.net
Beyond its studied uses in pancreatic and breast cancers, and initial investigations in COVID-19, research is exploring Upamostat's effects in other viral illnesses and inflammatory gastrointestinal diseases. tandfonline.comnih.govresearchgate.netredhillbio.comprnewswire.com The drug's ability to achieve high concentrations of its active metabolite, WX-UK1, in stool suggests potential for treating gastrointestinal disorders where local protease activity plays a role. tandfonline.comnih.gov Furthermore, the broad-spectrum inhibitory effects of Upamostat against various homologous proteases indicate its potential applicability in treating a range of malignant tumors where serine proteases contribute to disease progression. researchgate.netredhillbio.com
Development of Next-Generation Serine Protease Inhibitors Based on Upamostat Scaffold
Upamostat, as a prodrug of WX-UK1, represents a significant step in the development of oral serine protease inhibitors. guidetopharmacology.org WX-UK1 was initially designed to target uPA, a serine protease deeply involved in tumor invasion and metastasis. guidetopharmacology.orgpatsnap.com The success and ongoing research with Upamostat provide a foundation for the development of next-generation inhibitors.
Future research in this area is likely to focus on designing inhibitors with improved potency, selectivity, and pharmacokinetic profiles. patsnap.com Strategies may involve structure-based drug design, fragment-based discovery, and chemical modifications of the Upamostat/WX-UK1 scaffold. patsnap.com The aim is to create molecules that can more specifically target particular serine proteases implicated in disease, potentially reducing off-target effects and enhancing therapeutic efficacy. patsnap.com Understanding the interactions of inhibitors with the active sites of specific serine proteases, such as the S1 pocket, is crucial for rational drug design. mdpi.comresearchgate.net The development of novel molecules with unique chemical scaffolds and modified functional groups is an active area of research in the field of uPA inhibition, with the goal of overcoming pharmacokinetic challenges and maximizing binding efficacy. patsnap.com
Application of Advanced '-Omics' Technologies in Upamostat Research
Advanced '-omics' technologies, such as genomics, proteomics, and metabolomics, are poised to play a crucial role in advancing Upamostat research. These technologies can provide a comprehensive understanding of the molecular pathways influenced by Upamostat and identify potential biomarkers related to treatment response and disease progression.
Integrated '-omics' analyses can help to elucidate the complex roles of serine proteases in various diseases and how their activity is modulated by Upamostat. plos.orgmdpi.comfrontiersin.org For example, multi-omics approaches have been used to identify elevated levels of uPA and its receptor in metastatic osteosarcoma cells, highlighting the potential of such technologies in identifying therapeutic targets. plos.org Applying these technologies to study the effects of Upamostat in different disease contexts can reveal specific molecular signatures associated with treatment sensitivity or resistance. This can lead to a better understanding of the drug's mechanism of action at a systems level and identify novel targets or pathways that are affected.
Stratified Medicine Approaches and Biomarker-Guided Therapy
The application of stratified medicine, which involves tailoring medical treatments to subsets of patients based on their unique biological characteristics, holds significant promise for optimizing the use of Upamostat. acmedsci.ac.uknih.govoxfordglobal.comalmacgroup.com Biomarkers, measurable indicators of biological states, are central to this approach, helping to differentiate patient populations and predict treatment response. nih.govoxfordglobal.comalmacgroup.comcrownbio.com
Research is ongoing to identify biomarkers that can predict which patients are most likely to benefit from Upamostat therapy. Given Upamostat's activity against serine proteases like uPA and trypsins, biomarkers related to the expression or activity of these enzymes, or downstream pathways they influence, could be particularly relevant. Elevated levels of pretreatment serum uPA, for instance, have been associated with poorer survival in pancreatic cancer patients, suggesting its potential as a prognostic or predictive biomarker in the context of uPA inhibitors like Upamostat. nih.gov Integrating biomarker analysis into clinical trials can help identify specific patient populations who are more likely to respond, leading to more efficient trials and targeted therapies. crownbio.com The goal is to move towards a data-driven approach where treatment decisions are guided by a patient's specific biomarker profile. nih.gov
Investigating Upamostat in Conjunction with Emerging Therapies
Exploring the potential for Upamostat to be used in combination with other emerging therapies is a key area of future research. Given its mechanism of action as a serine protease inhibitor, Upamostat could potentially enhance the efficacy of therapies that are influenced by protease activity or address resistance mechanisms.
Studies investigating Upamostat in combination with other agents are already underway, particularly in oncology. For example, Upamostat has been studied in combination with gemcitabine (B846) in pancreatic cancer and with capecitabine (B1668275) in breast cancer. nih.govpatsnap.comcancernetwork.commdpi.comascopubs.org Preclinical studies have also explored combinations of Upamostat with other investigational drugs, such as the sphingosine (B13886) kinase 2 inhibitor opaganib, showing synergistic antitumor effects in models of cholangiocarcinoma. mdpi.com The rationale for such combinations often lies in targeting multiple pathways involved in disease progression or overcoming potential resistance mechanisms to single-agent therapies. patsnap.commdpi.com Further research is needed to identify optimal combination partners and understand the synergistic or additive effects of Upamostat with other therapeutic modalities, including immunotherapy or targeted therapies. mdpi.com The potential for Upamostat to act as a host-directed antiviral agent also opens possibilities for combinations with direct antiviral compounds, as demonstrated by in vitro studies combining Upamostat with remdesivir (B604916) against the Ebola virus. redhillbio.com
Q & A
Q. What is the molecular mechanism of Upamostat in inhibiting urokinase-type plasminogen activator (uPA), and how does this inhibition affect tumor progression?
Upamostat acts as an oral prodrug metabolized to WX-UK1, its active form, which selectively inhibits serine proteases like uPA . uPA facilitates extracellular matrix (ECM) degradation, tumor cell migration, and metastasis by activating plasminogen to plasmin. Upamostat’s inhibition of uPA disrupts these processes, reducing tumor invasiveness . Methodologically, researchers can validate uPA inhibition using in vitro assays (e.g., fluorogenic substrate cleavage assays) and correlate results with in vivo metastasis models (e.g., murine xenografts) .
Q. Which preclinical models are most appropriate for evaluating Upamostat’s antitumor efficacy?
- In vitro : Cell lines with high uPA expression (e.g., MDA-MB-231 breast cancer cells) for migration/invasion assays .
- In vivo : Orthotopic or metastatic models (e.g., pancreatic cancer xenografts) to assess tumor growth and metastasis suppression .
- Combination therapy : Co-administration with chemotherapies (e.g., gemcitabine) to evaluate synergistic effects, using endpoints like progression-free survival (PFS) .
Q. What biomarkers are validated for assessing uPA inhibition in Upamostat studies?
- Direct biomarkers : uPA activity (plasmin generation assays), uPA receptor (uPAR) expression (IHC/ELISA) .
- Indirect biomarkers : ECM remodeling markers (MMP-2/9, collagen degradation products) and circulating tumor cell (CTC) counts .
- Clinical correlation : Link biomarker data with clinical outcomes (e.g., PFS, overall response rate) in trial subgroups .
Advanced Research Questions
Q. How should researchers design phase II clinical trials to evaluate Upamostat’s efficacy in metastatic cancers?
- PICOT framework :
Q. How can contradictory efficacy data from Upamostat trials be resolved?
Example: In a phase II breast cancer trial, Upamostat + capecitabine improved PFS in patients with prior adjuvant chemotherapy (8.3 vs. 4.3 months) but showed marginal benefit in the overall cohort .
- Methodological solutions :
- Biomarker stratification : Pre-trial uPA/uPAR quantification to enrich for responders .
- Post hoc analysis : Subgroup analysis by uPA expression levels and tumor staging.
- Mechanistic studies : Compare uPA inhibition kinetics across patient subgroups using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What experimental strategies optimize Upamostat’s combination with immunotherapies or targeted therapies?
- Rationale : uPA inhibition may synergize with immune checkpoint inhibitors (e.g., anti-PD-1) by reducing immunosuppressive ECM remodeling .
- Design :
- Preclinical : Evaluate tumor-infiltrating lymphocyte (TIL) density and cytokine profiles in Upamostat-treated xenografts .
- Clinical : Phase I/II trials testing Upamostat + immunotherapy, using adaptive trial designs to refine dosing .
Methodological Recommendations
- Experimental Reproducibility : Adhere to ARRIVE guidelines for in vivo studies; report uPA activity assay protocols in detail .
- Data Transparency : Share PK/PD datasets via repositories like ClinicalTrials.gov or Figshare .
- Conflict Resolution : Use multivariate regression to address confounding variables in clinical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
